![molecular formula C21H18O2S B14617300 9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene CAS No. 60253-11-4](/img/structure/B14617300.png)
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methanesulfonyl)phenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 9-bromo-9-methylfluorene in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted fluorene derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylsulfonyl)phenylacetic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene is unique due to its fluorene backbone, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in the development of organic electronic devices .
Propiedades
Número CAS |
60253-11-4 |
|---|---|
Fórmula molecular |
C21H18O2S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
9-methyl-9-(4-methylsulfonylphenyl)fluorene |
InChI |
InChI=1S/C21H18O2S/c1-21(15-11-13-16(14-12-15)24(2,22)23)19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-14H,1-2H3 |
Clave InChI |
LPOVVMJXMLYUKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


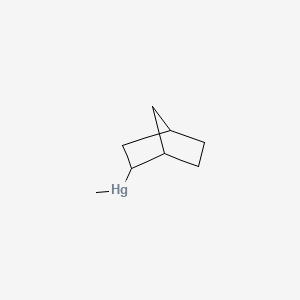
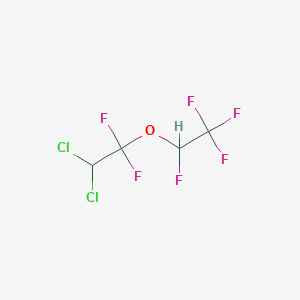
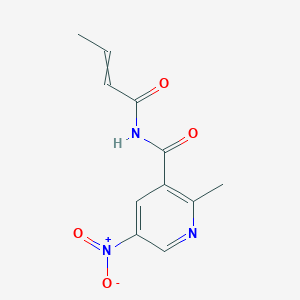

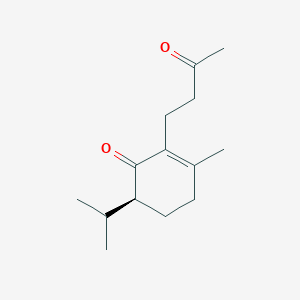
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)

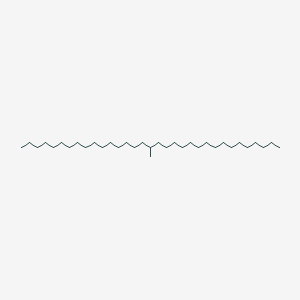
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
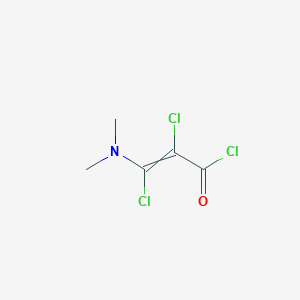

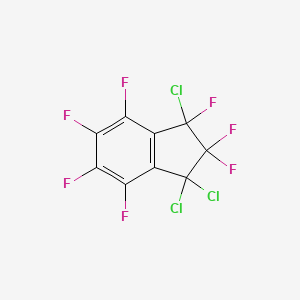
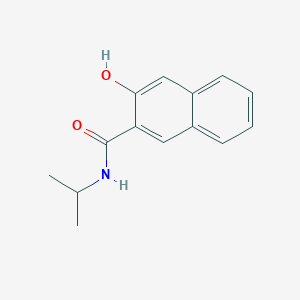
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
